molecular formula C7H14 B14730470 1-Methyl-1-(1-methylethyl)-cyclopropane CAS No. 13150-79-3

1-Methyl-1-(1-methylethyl)-cyclopropane

Cat. No.: B14730470
CAS No.: 13150-79-3
M. Wt: 98.19 g/mol
InChI Key: QEJFJGSJIQQWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-(1-methylethyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-methylethyl)-cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as a transition metal complex. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Catalysts: Transition metal complexes like rhodium or copper

    Solvents: Non-polar solvents such as dichloromethane or toluene

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(1-methylethyl)-cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium to yield cyclopropane derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed:

    Oxidation: Cyclopropane carboxylic acids, ketones

    Reduction: Cyclopropane derivatives

    Substitution: Halogenated cyclopropanes

Scientific Research Applications

1-Methyl-1-(1-methylethyl)-cyclopropane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(1-methylethyl)-cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

    1-Methylcyclopropane: A simpler analog with only a methyl group attached to the cyclopropane ring.

    1-Isopropylcyclopropane: Similar structure but lacks the additional methyl group.

    Cyclopropane: The parent compound with no substituents.

Uniqueness: 1-Methyl-1-(1-methylethyl)-cyclopropane is unique due to the presence of both a methyl and an isopropyl group on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

13150-79-3

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

1-methyl-1-propan-2-ylcyclopropane

InChI

InChI=1S/C7H14/c1-6(2)7(3)4-5-7/h6H,4-5H2,1-3H3

InChI Key

QEJFJGSJIQQWRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.